molecular formula C18H13Cl2NO4S B2932147 methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate CAS No. 241488-18-6

methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate

Cat. No.: B2932147
CAS No.: 241488-18-6
M. Wt: 410.27
InChI Key: SZINKJSOFQRJRN-ZVBGSRNCSA-N
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Description

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound that features a combination of furan, thiophene, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with the furan ring under suitable conditions.

    Attachment of the dichlorophenyl group: This is usually done through a nucleophilic substitution reaction, where the dichlorophenyl group is introduced to the furan-thiophene intermediate.

    Formation of the imino group: This involves the reaction of the intermediate with an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate
  • Methyl 3-{5-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate

Uniqueness

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[5-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-13(6-7-26-17)16-5-3-12(25-16)9-21-24-10-11-2-4-14(19)15(20)8-11/h2-9H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINKJSOFQRJRN-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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